molecular formula C16H21N3O5 B11075384 Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate

Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate

Cat. No.: B11075384
M. Wt: 335.35 g/mol
InChI Key: SQULSHATMUATPX-UHFFFAOYSA-N
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Description

Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate is a complex organic compound with a unique structure that includes a nitrophenyl group, a piperidine ring, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate typically involves a multi-step process. One common method starts with the nitration of aniline to form 4-nitroaniline. This is followed by the acylation of 4-nitroaniline with a suitable acyl chloride to form the corresponding amide. The amide is then subjected to a cyclization reaction with piperidine to form the piperidinyl derivative. Finally, esterification with methanol yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(4-nitrophenyl)amino]-4-oxo-3-(piperidin-1-yl)butanoate is unique due to the combination of its nitrophenyl group, piperidine ring, and butanoate ester. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C16H21N3O5

Molecular Weight

335.35 g/mol

IUPAC Name

methyl 4-(4-nitroanilino)-4-oxo-3-piperidin-1-ylbutanoate

InChI

InChI=1S/C16H21N3O5/c1-24-15(20)11-14(18-9-3-2-4-10-18)16(21)17-12-5-7-13(8-6-12)19(22)23/h5-8,14H,2-4,9-11H2,1H3,(H,17,21)

InChI Key

SQULSHATMUATPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N2CCCCC2

Origin of Product

United States

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